molecular formula C12H12N2O2 B15331841 Ethyl 8-methylquinoxaline-5-carboxylate

Ethyl 8-methylquinoxaline-5-carboxylate

Cat. No.: B15331841
M. Wt: 216.24 g/mol
InChI Key: XLNCGUXUFDNXAX-UHFFFAOYSA-N
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Description

Ethyl 8-methylquinoxaline-5-carboxylate is an organic compound belonging to the quinoxaline family, characterized by a bicyclic aromatic structure containing two nitrogen atoms at positions 1 and 2. The molecule features a methyl substituent at position 8 and an ethyl ester group at position 3. Quinoxaline derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 8-methylquinoxaline-5-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-3-16-12(15)9-5-4-8(2)10-11(9)14-7-6-13-10/h4-7H,3H2,1-2H3

InChI Key

XLNCGUXUFDNXAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)C)N=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methylquinoxaline-5-carboxylate typically involves the condensation of o-phenylenediamine with ethyl 2-oxo-4-methylpentanoate under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring system. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methylquinoxaline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Ethyl 8-methylquinoxaline-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-methylquinoxaline-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. It can also interact with receptors on cell membranes, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial activity, inhibition of cancer cell proliferation, and reduction of inflammation .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The closest structural analogs identified in the evidence include:

Compound Core Structure Substituents Key Properties/Applications
Ethyl 8-methylquinoxaline-5-carboxylate Quinoxaline Methyl (C8), Ethyl ester (C5) Limited direct data; inferred bioactivity based on quinoxaline derivatives
Ethyl 8-quinolinecarboxylate Quinoline Ethyl ester (C8) Used as a synthetic intermediate; antimicrobial activity in ethyl acetate extracts
Ethyl acetate extracts of spices Variable Diverse bioactive compounds Antifungal activity against plant pathogens (e.g., Curcuma longa, Zingiber officinale)

Key Differences :

  • Core Heterocycle: Quinoxaline (two nitrogens) vs. quinoline (one nitrogen).
  • Substituent Positioning: The methyl group at C8 in the target compound may sterically hinder interactions compared to unsubstituted quinoxalines or quinolines.
  • Bioactivity: Ethyl acetate extracts of spices (e.g., turmeric, ginger) show broad-spectrum antifungal activity, but the specific role of esterified quinoxalines in these extracts remains uncharacterized .

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